molecular formula C14H12N4O3S B580162 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]- CAS No. 142384-07-4

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-

Cat. No. B580162
CAS RN: 142384-07-4
M. Wt: 316.335
InChI Key: PSPWSLJRXBXEMQ-UHFFFAOYSA-N
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Description

The compound “1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-” has the molecular formula C14H12N4O3S . It is also known by other synonyms such as “2- [ [ (3-methyl-4-nitropyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole” and “2- ( ( (3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo [d]imidazole” among others .


Molecular Structure Analysis

The molecular structure of this compound involves a benzimidazole ring linked to a pyridine ring via a methylsulfinyl group . The molecule adopts a nearly extended form with the pyridine and benzimidazole rings in an almost coplanar orientation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.34 g/mol . Other computed properties include XLogP3 of 1.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 3 .

Scientific Research Applications

Chemistry and Properties

1H-Benzimidazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes, have been extensively researched for their diverse chemical properties and potential applications. These compounds are studied for their preparation, properties in different forms (e.g., protonated, deprotonated), and their complex compounds. Their significant properties include spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. This breadth of characteristics suggests a wide range of potential applications in scientific research, highlighting areas for future exploration, especially in unknown analogues (Boča, Jameson, & Linert, 2011).

Medicinal Perspectives

The benzimidazole scaffold plays a crucial role in medicinal chemistry due to its pharmacophore resembling natural biomolecules like vitamin cobalamin. It exhibits a wide array of pharmacological functions including antimicrobial, antiviral, antidiabetic, anticancer, and many more, indicating its importance across the medical sector. Benzimidazole derivatives, synthesized through the Mannich reaction, show significant medicinal applications such as antibacterial, anthelmintic, and anti-inflammatory activities. These derivatives' versatility in composition provides a high degree of variability, beneficial for developing new therapeutic agents with increased efficacy and reduced toxicity (Vasuki et al., 2021).

Biological Impact of Benzimidazole Fungicides

Benzimidazoles' role extends into agriculture and veterinary medicine, serving as fungicides and anthelmintic drugs. Their mode of action as specific inhibitors of microtubule assembly by binding to the tubulin molecule offers insight into cell biology and molecular genetics. This knowledge assists in understanding the structure and function of microtubules, potentially leading to the development of drugs with targeted mechanisms of action (Davidse, 1986).

Therapeutic Potential

The therapeutic potential of benzimidazole derivatives encompasses a wide range of biological activities, from antimicrobial and antiviral to anticancer, CNS stimulant, and depressants. Research into substituents around the benzimidazole nucleus has resulted in pharmacologically active compounds of therapeutic interest, demonstrating the scaffold's pivotal role in drug discovery and development. This underlines the importance of understanding the synthesis and role of benzimidazole-derived compounds in treating various diseases, offering a foundation for future research in medicinal chemistry (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

2-[(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-12(15-7-6-13(9)18(19)20)8-22(21)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWSLJRXBXEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728847
Record name 2-[(3-Methyl-4-nitropyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-

CAS RN

142384-07-4
Record name 2-[[(3-Methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142384-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methyl-4-nitropyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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